molecular formula C15H20N2O4 B580883 Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate CAS No. 1255664-48-2

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate

Cat. No.: B580883
CAS No.: 1255664-48-2
M. Wt: 292.335
InChI Key: VLASEBQWDFQNFF-STQMWFEESA-N
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Description

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonylamino group and a methyl ester group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate typically involves the protection of the amino group on the piperidine ring with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then esterified to form the methyl ester. The synthetic route can be summarized as follows:

    Protection of the Amino Group: The amino group on the piperidine ring is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxyl group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alkyl halides under appropriate conditions.

Major Products Formed

    Hydrolysis: Formation of the corresponding carboxylic acid.

    Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.

    Biological Studies: Used in the study of enzyme-substrate interactions and receptor binding.

    Industrial Applications: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The piperidine ring can interact with biological receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(tert-butoxycarbonylamino)piperidine-2-carboxylate: Similar structure but with a tert-butoxycarbonyl protecting group.

    Ethyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.

Uniqueness

Methyl (2S,4S)-4-(benzyloxycarbonylamino)piperidine-2-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and biological activity. The presence of the benzyloxycarbonyl group offers protection during synthetic transformations, while the piperidine ring contributes to its potential biological interactions.

Properties

IUPAC Name

methyl (2S,4S)-4-(phenylmethoxycarbonylamino)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-14(18)13-9-12(7-8-16-13)17-15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3,(H,17,19)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLASEBQWDFQNFF-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CCN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743208
Record name Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255664-48-2
Record name Methyl (2S,4S)-4-{[(benzyloxy)carbonyl]amino}piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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